molecular formula C10H11ClN4O3 B1333695 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 257932-06-2

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B1333695
CAS RN: 257932-06-2
M. Wt: 270.67 g/mol
InChI Key: OXXZTIXFMCJHEJ-UHFFFAOYSA-N
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Description

7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 257932-06-2 . Its IUPAC name is N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine . The molecular weight of this compound is 270.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.68 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Antimicrobial Agent Development

This compound has potential applications in the development of new antimicrobial agents. The structural analogs of this compound have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species . The nitro group and the benzoxadiazole moiety could be crucial for the antimicrobial activity, providing a platform for designing novel drugs to combat resistant strains of microbes.

Anticancer Research

The benzoxadiazole derivatives, including compounds similar to 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine, have been evaluated for their anticancer properties. They have shown activity against human breast adenocarcinoma cancer cell lines, suggesting a potential role in cancer treatment research .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. Derivatives of this compound have been used in molecular docking to study the binding mode of active compounds with receptors, which is a critical step in rational drug design .

Proteomics Research

This compound is available for proteomics research, where it can be used to study protein expression, modification, and function. Its unique structure may allow it to interact with various proteins, thereby aiding in the identification of new therapeutic targets .

Fluorescence Assay Development

Compounds with similar structures are used in fluorescence assays to label free sulfhydryls and N-terminals within proteins. This suggests that 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine could be used to develop new fluorescence-based assays for biological research .

Enzyme Inhibition Studies

The compound’s analogs have been used as enzyme inhibitors, which indicates that it could serve as a starting point for the synthesis of inhibitors targeting specific enzymes involved in disease processes .

Safety and Hazards

For safety, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid ingestion and inhalation .

properties

IUPAC Name

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXZTIXFMCJHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370905
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

CAS RN

257932-06-2
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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